molecular formula C19H23N3O5S B2895252 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide CAS No. 1091397-93-1

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide

Cat. No.: B2895252
CAS No.: 1091397-93-1
M. Wt: 405.47
InChI Key: FKDJNNSKPZRSQY-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, an ethoxyphenylsulfonamido group, and a benzamide core. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Scientific Research Applications

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid.

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 could affect several biochemical pathways. These enzymes are involved in various physiological processes, including respiration, fluid secretion, and pH regulation. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to downstream effects on cellular function and homeostasis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the extent of its interaction with Carbonic Anhydrase 1 and 2. Potential effects could include changes in cellular pH, disruption of fluid balance, and alterations in respiratory function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, changes in pH could affect the compound’s ionization state, potentially impacting its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amine with an acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of an aromatic ring to introduce the sulfonamido group. The final step involves coupling the ethoxyphenylsulfonamido intermediate with a benzamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-acetamido-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-3-27-17-8-10-18(11-9-17)28(25,26)21-13-12-20-19(24)15-4-6-16(7-5-15)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDJNNSKPZRSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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